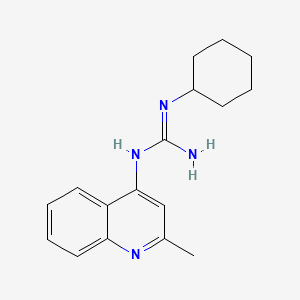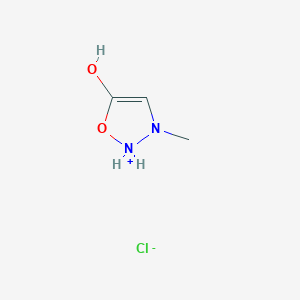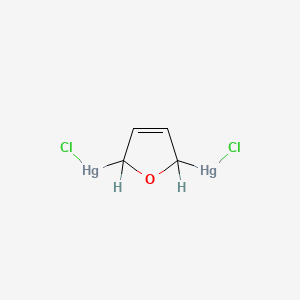
Mercury, 2,5-furylidenebis(chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, 2,5-furylidenebis(chloro-) is an organometallic compound with the molecular formula C4-H2-Cl2-Hg2-O and a molecular weight of 538.14 This compound is known for its unique structure, which includes a furan ring bonded to mercury atoms through chlorine atoms
Méthodes De Préparation
The synthesis of Mercury, 2,5-furylidenebis(chloro-) typically involves the reaction of furan derivatives with mercury chloride under specific conditions. One common method includes the use of 2,5-dichlorofuran as a starting material, which reacts with mercury(II) chloride in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Mercury, 2,5-furylidenebis(chloro-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide under specific conditions.
Reduction: It can be reduced to elemental mercury using appropriate reducing agents.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halide salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Mercury, 2,5-furylidenebis(chloro-) has several scientific research applications, including:
Mécanisme D'action
The mechanism by which Mercury, 2,5-furylidenebis(chloro-) exerts its effects involves its ability to bind with various molecular targets. The compound’s mercury atoms can form strong bonds with sulfur, nitrogen, and oxygen atoms in biological molecules, leading to the inhibition of enzyme activity and disruption of cellular functions . The pathways involved in its action include the chelation of mercury ions and the formation of stable complexes with biomolecules.
Comparaison Avec Des Composés Similaires
Mercury, 2,5-furylidenebis(chloro-) can be compared with other organomercury compounds such as mercury(II) chloride and methylmercury. While all these compounds contain mercury, they differ in their chemical structures and reactivity:
Propriétés
Numéro CAS |
67465-41-2 |
|---|---|
Formule moléculaire |
C4H4Cl2Hg2O |
Poids moléculaire |
540.16 g/mol |
Nom IUPAC |
chloro-[5-(chloromercurio)-2,5-dihydrofuran-2-yl]mercury |
InChI |
InChI=1S/C4H4O.2ClH.2Hg/c1-2-4-5-3-1;;;;/h1-4H;2*1H;;/q;;;2*+1/p-2 |
Clé InChI |
KHMNHJAVDGGCFD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(OC1[Hg]Cl)[Hg]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





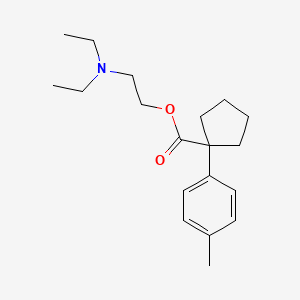
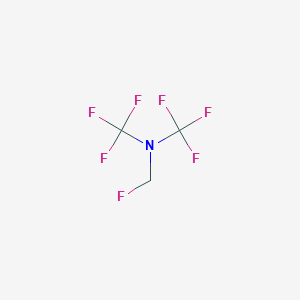

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)


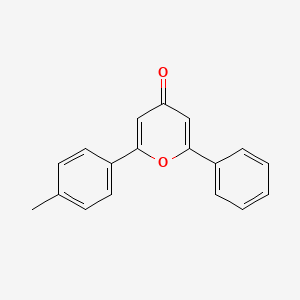
![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
